2,6-difluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide
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Overview
Description
“2,6-difluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide” is a chemical compound with the molecular formula C15H13F2NO2 . It belongs to the class of compounds known as benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core, with fluorine atoms at the 2,6-positions of the benzene ring, and a methoxyphenyl group attached via an oxane ring .Chemical Reactions Analysis
As a benzamide, this compound could undergo various chemical reactions typical of this class of compounds, such as hydrolysis, reduction, and various substitution reactions. The presence of the fluorine atoms could also make it a candidate for nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms and the methoxyphenyl group could affect its polarity, solubility, and reactivity .Properties
IUPAC Name |
2,6-difluoro-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO3/c1-25-17-8-3-2-5-14(17)20(9-11-26-12-10-20)13-23-19(24)18-15(21)6-4-7-16(18)22/h2-8H,9-13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOVQZKPAUVFFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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